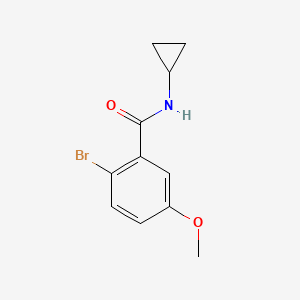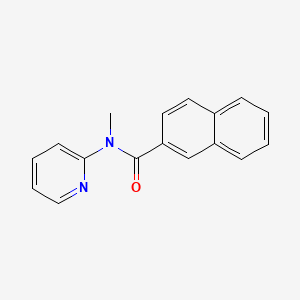![molecular formula C13H15ClN2O3S B7533452 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide](/img/structure/B7533452.png)
5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide, also known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. It was first discovered in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies and clinical trials.
Wirkmechanismus
5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide works by activating a protein called STING (Stimulator of Interferon Genes) in immune cells. This activation leads to the production of interferon, a type of protein that helps the immune system fight off infections and tumors. 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide also inhibits the formation of blood vessels in tumors, which can help to starve the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can induce the production of cytokines, which are proteins that help to regulate the immune system. 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to cell death. In addition, 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide is that it has been shown to be effective against a wide range of tumors. It has also been shown to enhance the effectiveness of other anti-cancer drugs. However, 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water. In addition, 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has been shown to have some toxic effects on normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide. One area of interest is the development of new formulations of 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide that are more soluble and easier to work with in the lab. Another area of interest is the development of new drugs that work through similar mechanisms as 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide. Finally, there is interest in exploring the use of 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide in combination with other anti-cancer drugs to enhance their effectiveness.
Synthesemethoden
5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 3,5-dimethyl-4-(methylthio)-1,2-oxazole in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor cell death through a variety of mechanisms, including the activation of the immune system and the inhibition of blood vessel formation in tumors. 5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide has also been shown to enhance the effectiveness of other anti-cancer drugs.
Eigenschaften
IUPAC Name |
5-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-8-4-5-11(14)6-13(8)20(17,18)15-7-12-9(2)16-19-10(12)3/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLATANLIZNWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-2-[2-methyl-3-(morpholine-4-carbonyl)anilino]acetamide](/img/structure/B7533372.png)
![N-[4-[2-(2,6-diethylanilino)-2-oxoethoxy]phenyl]-3-methylbenzamide](/img/structure/B7533376.png)

![N-cyclohexyl-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]benzamide](/img/structure/B7533388.png)
![Ethyl 3-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B7533393.png)
![3-chloro-N-[(4-fluorophenyl)methyl]-4-hydroxybenzamide](/img/structure/B7533397.png)
![N,N-dimethyl-2-[5-methyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylamino]phenoxy]acetamide](/img/structure/B7533407.png)
![9-Methyl-2-[[4-(3-oxo-3-pyrrolidin-1-ylpropyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7533414.png)


![2-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methylacetamide](/img/structure/B7533457.png)
![4-[(Diethylsulfamoylamino)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7533464.png)
![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7533479.png)
![2-acetamido-N-[(1-benzylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7533481.png)